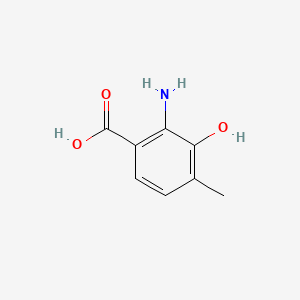
4-Methyl-3-hydroxyanthranilic acid
Vue d'ensemble
Description
4-Methyl-3-hydroxyanthranilic acid is an aminobenzoic acid that is anthranilic acid substituted by a hydroxy group at position 3 and a methyl group at position 4 . It is a metabolite produced during a metabolic reaction in bacteria .
Synthesis Analysis
The synthesis of 4-Methyl-3-hydroxyanthranilic acid involves an enzyme called 4-Methyl-3-hydroxyanthranilic acid-activating enzyme. This enzyme catalyzes both 4-MHA-dependent ATP/PPi exchange and the formation of the corresponding adenylate . The enzyme also catalyzes the formation of adenylates from 3-hydroxyanthranilic acid (3HA), anthranilic acid (AA), benzoic acid (BA), 3-hydroxybenzoic acid (3-HB), 4-methyl-3-hydroxybenzoic acid (4MHB), 4-methyl-3-methoxybenzoic acid (4-MMB), and 4-aminobenzoic acid (4-AB) .Molecular Structure Analysis
The molecular structure of 4-Methyl-3-hydroxyanthranilic acid is characterized by a benzene ring substituted by a hydroxy group at position 3 and a methyl group at position 4 . The molecular formula is C8H9NO3 .Applications De Recherche Scientifique
Enzymatic Conversion in Actinomycin Synthesis
4-Methyl-3-hydroxyanthranilic acid (4-MHA) plays a significant role in the biosynthesis of actinomycin, a class of antibacterial and antineoplastic agents. Studies have identified a methyltransferase in Streptomyces antibioticus that catalyzes the conversion of 3-hydroxyanthranilic acid to 4-MHA, an early step in actinomycin synthesis. This process involves the transfer of methyl groups and is dependent on various factors like enzyme concentration, substrate, time, and pH (Jones, 1987).
Activation by Streptomyces Chrysomallus
Another research highlights the presence of a 4-MHA activating enzyme in Streptomyces chrysomallus. This enzyme is involved in the formation of adenylates from 4-MHA and other similar acids. Its activity correlates with the production of actinomycin, suggesting its crucial role in the biosynthesis pathway of this antibiotic (Keller, Kleinkauf, & Zocher, 1984).
Impact on Metabolism and Degradation Processes
In a broader metabolic context, 4-MHA and its derivatives have been studied for their roles in various biological processes. For instance, its involvement in the metabolism of carboxyl-labeled 3-hydroxyanthranilic acid in rats, contributing to the biosynthesis of nicotinic acid, has been documented (Hankes & Henderson, 1957). Moreover, its utility in enhancing dye degradation through Fenton oxidative processes, showcasing its potential in environmental applications, has been explored (Santana et al., 2019).
Synthesis and Application in Antibiotic Production
The synthesis of acyl pentapeptide lactones in actinomycin-producing streptomycetes by feeding with structural analogs of 4-MHA further underscores its importance in antibiotic production. This synthesis is a key step in the formation of actinomycins, highlighting 4-MHA's role in pharmaceutical manufacturing (Keller, 1984).
Inhibition Studies
Research on the inhibition of 3-hydroxyanthranilate oxygenase by 4-halo-3-hydroxyanthranilates, including 4-MHA derivatives, demonstrates the compound's potential in influencing key enzymatic pathways in the brain. Such studies can have implications for understanding and potentially treating neurodegenerative diseases (Todd, Carpenter, & Schwarcz, 1989).
Safety And Hazards
Propriétés
IUPAC Name |
2-amino-3-hydroxy-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-4-2-3-5(8(11)12)6(9)7(4)10/h2-3,10H,9H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZONAXDAWHDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203691 | |
| Record name | 4-Methyl-3-hydroxyanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-hydroxyanthranilic acid | |
CAS RN |
552-14-7 | |
| Record name | 2-Amino-3-hydroxy-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-hydroxyanthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-4-methylanthranilic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-3-hydroxyanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-3-HYDROXYANTHRANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5AZK5IEE7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



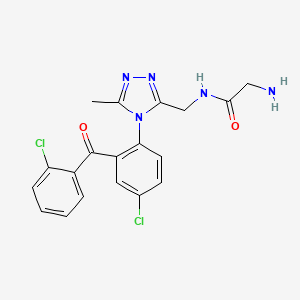
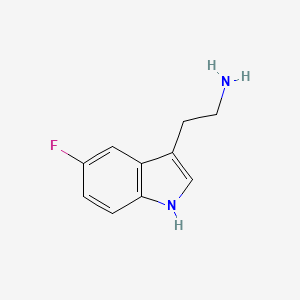
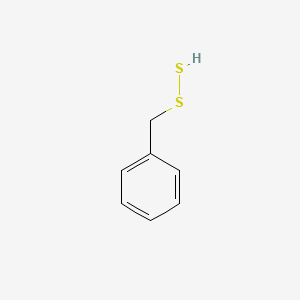
![9-(2-Chlorophenyl)-14-hexadecylsulfonyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene](/img/structure/B1197408.png)
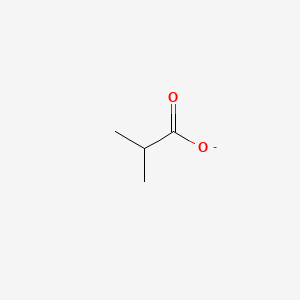
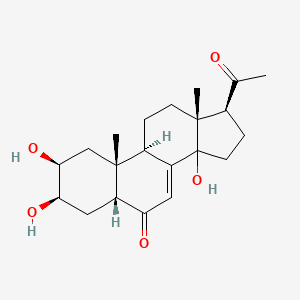
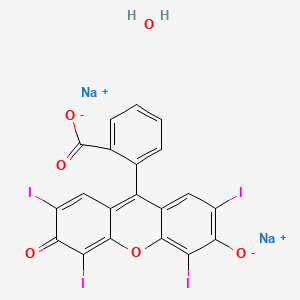
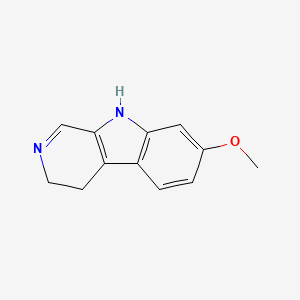
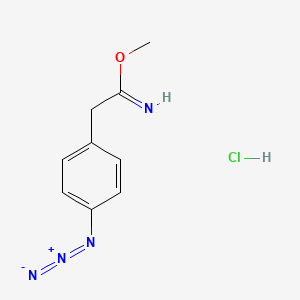
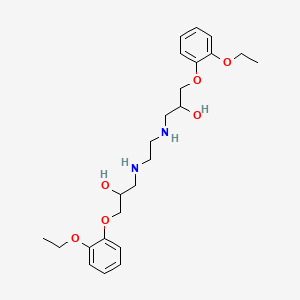
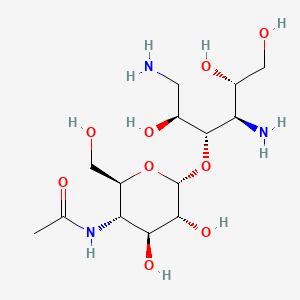
![5-[(2R,3R)-6-hydroxy-2-(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B1197421.png)
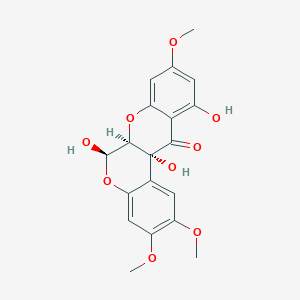
![(5R,6R)-3-(2-acetamidoethenylsulfanyl)-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1197424.png)